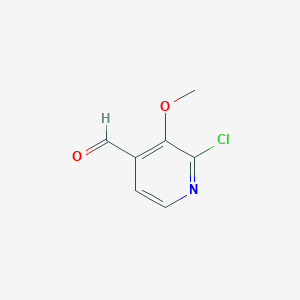

2-Chloro-3-methoxyisonicotinaldehyde

Overview

Description

2-Chloro-3-methoxyisonicotinaldehyde (CMINA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. CMINA is a derivative of isonicotinic acid, which is a versatile building block for the synthesis of various bioactive compounds.

Scientific Research Applications

Microwave-Assisted Synthesis of Heterocycles

A study by Huang and Bolm (2017) demonstrated the use of α-Chloroaldehydes, closely related to 2-Chloro-3-methoxyisonicotinaldehyde, as alkyne equivalents in rhodium-catalyzed syntheses of isoquinolones and 3,4-dihydroisoquinolins from N-methoxyamides. This method offers complementary regioselectivity compared to existing technologies, suggesting that 2-Chloro-3-methoxyisonicotinaldehyde could be utilized in similar catalytic annulation reactions to synthesize heterocyclic compounds with potential pharmaceutical applications (Huang & Bolm, 2017).

Spectroscopic Analysis and Solid-State Structure

Jukić et al. (2010) described the synthesis and characterization of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, a compound structurally similar to 2-Chloro-3-methoxyisonicotinaldehyde. The study focused on spectroscopic analysis (IR, NMR, UV–Vis absorption, and fluorescence spectroscopy) and X-ray crystallography to understand the compound's structural features and optical properties. These methodologies could be applicable to 2-Chloro-3-methoxyisonicotinaldehyde for determining its structural conformation and investigating its photophysical properties (Jukić et al., 2010).

Catalytic Oxidation of Organic Sulfides

Aghvami et al. (2021) synthesized new iron-chloro Schiff base complexes for the catalytic oxidation of organic sulfides to sulfoxides, showcasing the potential for methoxy and chloro-substituted compounds in catalysis. While the study does not directly involve 2-Chloro-3-methoxyisonicotinaldehyde, it highlights the broader utility of chloro and methoxy groups in synthesizing catalysts for organic transformations. Therefore, 2-Chloro-3-methoxyisonicotinaldehyde might find application in developing new catalytic systems or as a substrate in oxidative reactions (Aghvami et al., 2021).

Safety And Hazards

properties

IUPAC Name |

2-chloro-3-methoxypyridine-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-5(4-10)2-3-9-7(6)8/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPDDEMMXMTZNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CN=C1Cl)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3-methoxyisonicotinaldehyde | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxyphenyl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2690018.png)

![8-(3-chlorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2690025.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-methoxybenzamide hydrochloride](/img/structure/B2690026.png)

![2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2690028.png)

![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2690029.png)

![Ethyl 2-[2-[2-(3,4-dichloroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2690034.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-isopropoxybenzamide](/img/structure/B2690035.png)

![5-Bromo-2-[(1-methylpiperidin-3-yl)methoxy]pyrimidine](/img/structure/B2690036.png)